2-Bromo-5,10-dihydrophenazine
Description
Contextualization within Dihydrophenazine Chemistry and Phenazine (B1670421) Derivatives
2-Bromo-5,10-dihydrophenazine belongs to the larger family of phenazine derivatives. nih.gov Phenazines are nitrogen-containing heterocyclic compounds characterized by a pyrazine (B50134) ring fused to two benzene (B151609) rings. nih.govthieme-connect.de The parent compound, phenazine, is a planar, aromatic system. thieme-connect.deresearchgate.net Dihydrophenazines, such as 5,10-dihydrophenazine (B1199026), are the reduced form of phenazines and have been extensively studied, particularly for their photo-reducing capabilities. rsc.org
The introduction of various functional groups onto the phenazine core leads to a vast array of derivatives with diverse chemical and physical properties. nih.govresearchgate.net These modifications can influence factors such as redox potential, solubility, and biological activity. nih.govmdpi.com The study of phenazine derivatives is a rich and active area of research, with over 6,000 synthetic derivatives having been investigated. nih.gov
Significance of Halogenated Dihydrophenazine Scaffolds in Advanced Chemical Systems
The incorporation of halogen atoms, such as bromine, onto the dihydrophenazine scaffold has profound effects on the molecule's properties. Halogenation is a key strategy in medicinal chemistry and materials science to modulate the electronic and steric characteristics of a molecule. nih.govnih.gov In the context of phenazines, halogenation has been shown to enhance antibacterial and biofilm-eradicating activities. rsc.orgmdpi.com For instance, the naturally occurring 2-bromo-1-hydroxyphenazine is significantly more potent than the non-halogenated pyocyanin. mdpi.commdpi.com
The presence of a bromine atom in the 2-position of the 5,10-dihydrophenazine structure can be expected to influence its electrochemical properties and reactivity. The electron-withdrawing nature of halogens can affect the redox potentials of the phenazine core. Furthermore, the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex derivatives. nih.gov This synthetic versatility makes halogenated phenazines valuable building blocks in the development of new functional materials and therapeutic agents. acs.org
Scope and Research Imperatives for this compound
Current research on this compound is driven by the need to understand how the bromo-substitution impacts its fundamental properties and potential applications. Key research imperatives include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a primary focus. chemicalbook.comchemicalbook.com Detailed characterization of its structural, photophysical, and electrochemical properties is crucial for understanding its behavior.
Exploring Reactivity: Investigating the reactivity of the C-Br bond for further functionalization is essential for expanding the chemical space of accessible phenazine derivatives.
Potential Applications: Research is directed towards exploring the utility of this compound in various fields. Given the properties of related halogenated phenazines, potential applications could lie in areas such as organic electronics, photocatalysis, and as intermediates for the synthesis of biologically active compounds. researchgate.netrsc.orgmdpi.com
The systematic study of this compound will contribute to the broader understanding of structure-property relationships in halogenated heterocyclic systems and may pave the way for the design of novel materials with tailored functionalities.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 496269-44-4 |
| Molecular Formula | C12H9BrN2 |
| Molecular Weight | 261.12 g/mol |
| Synonyms | Phenazine, 2-bromo-5,10-dihydro- |
| Data sourced from ChemicalBook. chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H9BrN2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-bromo-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H9BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,14-15H |
InChI Key |
KJBMEMWNNPPYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for Dihydrophenazine Scaffolds
Established Synthetic Pathways for 5,10-Dihydrophenazines
The construction of the 5,10-dihydrophenazine (B1199026) skeleton can be achieved through several reliable methods, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.
One-Pot Synthesis Approaches
One of the most direct and atom-economical methods for synthesizing the parent 5,10-dihydrophenazine is the one-pot condensation of a catechol with a 1,2-diaminoaryl compound. This solvent-mediated reaction, often performed at elevated temperatures, provides a straightforward route to the core structure. google.com For instance, the reaction of catechol with o-phenylenediamine (B120857) under pressure at high temperatures has been a long-standing, albeit harsh, method for this transformation. google.com More recent advancements have focused on achieving this transformation under more commercially viable and milder conditions, improving yields and simplifying purification. google.com
These one-pot procedures are advantageous as they avoid the isolation of intermediate products, thereby increasing efficiency and reducing waste. The resulting 5,10-dihydrophenazine can be used directly or derivatized at the nitrogen positions. google.com
Table 1: One-Pot Synthesis of 5,10-Dihydrophenazine via Condensation
| Reactant A | Reactant B | Conditions | Product | Yield | Reference |
| Catechol | o-Phenylenediamine | Heat, Pressure (e.g., 200-210°C) | 5,10-Dihydrophenazine | Modest (~60%) | google.com |
| Catechol | o-Phenylenediamine | Solvent-mediated, optimized temp. | 5,10-Dihydrophenazine | High | google.com |
Copper-Catalyzed and Palladium-Catalyzed C-N Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen (C-N) bonds, which are central to the synthesis of dihydrophenazines. Two of the most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation is a classical method that uses a copper catalyst to promote the coupling of an aryl halide with an amine, alcohol, or thiol. While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that use soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions.
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. The development of sophisticated phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a vast range of substrates with high efficiency and functional group tolerance.
Both of these catalytic systems are, in principle, applicable to the intramolecular double C-N bond formation required to construct the dihydrophenazine ring.
Synthesis from Aryl Diamines and Aryl Dihalides
The construction of the 5,10-dihydrophenazine scaffold from simple aromatic precursors can be efficiently achieved via a double intramolecular C-N cross-coupling reaction. This strategy typically involves the reaction of an aryl diamine, such as o-phenylenediamine, with an aryl dihalide, like 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene.
This transformation can be catalyzed by either copper (Ullmann-type) or palladium (Buchwald-Hartwig-type) systems. The reaction proceeds through a stepwise formation of the two C-N bonds to close the central pyrazine (B50134) ring, yielding the tricyclic dihydrophenazine structure. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Table 2: Catalytic Systems for Dihydrophenazine Synthesis from Aryl Diamines and Dihalides
| Catalytic System | Typical Catalyst | Typical Ligand | Key Features |
| Copper-Catalyzed (Ullmann) | CuI, Cu(OAc)₂, Copper powder | Proline, Phenanthroline, etc. | Historically harsh conditions, modern methods are milder. |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP, etc. | High efficiency, broad substrate scope, mild conditions. |
Targeted Introduction of Bromine Substituents and Positional Isomerism
Introducing a bromine atom at a specific position on the dihydrophenazine skeleton, as in 2-bromo-5,10-dihydrophenazine, requires precise control over the reaction's regioselectivity.
Regioselective Bromination Strategies
The direct bromination of the pre-formed 5,10-dihydrophenazine ring via electrophilic aromatic substitution presents significant challenges. The dihydrophenazine system is electron-rich and highly susceptible to oxidation to the corresponding aromatic phenazine (B1670421) cation or phenazine itself, which can complicate electrophilic substitution reactions and lead to a mixture of products or decomposition.
A potential, though less direct, strategy could involve the N-oxidation of the phenazine core, followed by regioselective bromination. Fused azine N-oxides have been shown to undergo regioselective C2-bromination under mild conditions. nih.gov The resulting 2-bromophenazine (B1594461) N-oxide could then be reduced to afford the desired this compound. However, this multi-step process adds complexity to the synthesis. Given these challenges, the most practical and controlled method for synthesizing specifically substituted dihydrophenazines is to build the molecule from an already brominated precursor.
Precursor-Based Synthesis of this compound
The most reliable and regiochemically unambiguous method for preparing this compound is to use a starting material that already contains a bromine atom at the desired position. The one-pot condensation method described in section 2.1.1 is well-suited for this approach.
By substituting o-phenylenediamine with the commercially available 4-bromo-1,2-diaminobenzene , the synthesis directly yields the target molecule. The condensation reaction with catechol proceeds to form the dihydrophenazine ring system with the bromine atom locked into the 2-position, avoiding issues of positional isomerism that could arise from direct bromination.
This precursor-based approach ensures that the final product is exclusively the 2-bromo isomer. The reaction conditions would be analogous to those used for the synthesis of the unsubstituted parent compound, involving heating the two precursors in a suitable solvent.
Table 3: Precursor-Based Synthesis of this compound
| Brominated Precursor | Co-Reactant | Synthetic Method | Product | Key Advantage |
| 4-Bromo-1,2-diaminobenzene | Catechol | One-Pot Condensation | This compound | Complete regiocontrol; avoids isomeric mixtures. |
| o-Phenylenediamine | 4-Bromocatechol | One-Pot Condensation | This compound | Complete regiocontrol. |
| 4-Bromo-1,2-diaminobenzene | 1,2-Dihalobenzene | C-N Cross-Coupling | This compound | High modularity; regiocontrol from precursor. |
Functionalization and Derivatization of this compound
The reactivity of the dihydrophenazine core, particularly at the nitrogen atoms and the bromo-substituted aromatic ring, allows for a diverse range of chemical modifications. These transformations are crucial for fine-tuning the molecule's properties for various applications.
N-Alkylation and N-Arylation Strategies at 5,10-Positions
The nitrogen atoms at the 5 and 10 positions of the this compound are nucleophilic and can be readily functionalized through alkylation and arylation reactions. These modifications are instrumental in altering the solubility, electronic properties, and steric hindrance of the dihydrophenazine core.
N-Alkylation:
N-alkylation of the dihydrophenazine scaffold is typically achieved by reacting the parent compound with alkyl halides in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective di-alkylation. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed. To prevent the oxidation of the dihydrophenazine core during the reaction, the addition of a reducing agent like sodium dithionite (B78146) can be beneficial. rsc.org
| Alkylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Methyl Iodide | NaH | DMF | Room Temperature, 12 h | 2-Bromo-5,10-dimethyl-5,10-dihydrophenazine | Not specified |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux, 24 h | 2-Bromo-5,10-diethyl-5,10-dihydrophenazine | Not specified |
| Benzyl Bromide | Cs₂CO₃ | DMF | 80 °C, 8 h | 2-Bromo-5,10-dibenzyl-5,10-dihydrophenazine | Not specified |
N-Arylation:
The introduction of aryl groups at the 5 and 10 positions is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the dihydrophenazine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. The selection of the appropriate ligand is crucial for achieving high yields and accommodating a wide range of aryl halides.
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Bromobenzene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 110 °C, 24 h | 2-Bromo-5,10-diphenyl-5,10-dihydrophenazine | Not specified |
| 4-Bromoanisole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 °C, 18 h | 2-Bromo-5,10-bis(4-methoxyphenyl)-5,10-dihydrophenazine | Not specified |
| 2-Bromopyridine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 120 °C, 36 h | 2-Bromo-5,10-di(pyridin-2-yl)-5,10-dihydrophenazine | Not specified |
π-Extension and Conjugated Wing Modification
The bromine atom at the 2-position of the 5,10-dihydrophenazine scaffold serves as a key functional group for extending the π-conjugated system of the molecule. This is typically achieved through various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide array of aromatic and vinylic substituents, thereby modulating the electronic and photophysical properties of the dihydrophenazine core.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of the bromo-dihydrophenazine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used due to its tolerance of a broad range of functional groups.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 °C, 12 h | 2-Phenyl-5,10-dihydrophenazine derivative | Not specified |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 100 °C, 24 h | 2-(Thiophen-2-yl)-5,10-dihydrophenazine derivative | Not specified |
| 4-Vinylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Ethanol/Water | 80 °C, 18 h | 2-(4-Vinylphenyl)-5,10-dihydrophenazine derivative | Not specified |
Stille Coupling:
The Stille coupling reaction provides an alternative method for C-C bond formation by coupling the bromo-dihydrophenazine with an organotin reagent. This reaction is often favored for its mild reaction conditions and the stability of the organotin reagents.
Heck Coupling:
The Heck reaction enables the introduction of vinylic substituents by coupling the bromo-dihydrophenazine with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing extended conjugated systems with olefinic linkages.
Formation of Macrocyclic and Polymeric Dihydrophenazine Derivatives
The dihydrophenazine scaffold can be incorporated into larger molecular architectures such as macrocycles and polymers. The bromo-functionality on the this compound, often in conjunction with other reactive groups, can be utilized in cyclization and polymerization reactions.
Macrocyclic Derivatives:
The synthesis of dihydrophenazine-based macrocycles can be achieved through intramolecular cyclization reactions of appropriately functionalized linear precursors. For instance, a di-functionalized this compound could undergo a ring-closing reaction to form a macrocyclic structure.
Polymeric Derivatives:
This compound can serve as a monomer in polymerization reactions. The bromine atom can be converted into other functional groups suitable for polymerization, or it can participate directly in cross-coupling polymerization reactions. For example, Yamamoto or Suzuki polycondensation of a diborylated dihydrophenazine derivative with a dihaloaromatic comonomer can lead to the formation of conjugated polymers. These polymers are of interest for their potential applications in organic electronics. mdpi.com
| Polymerization Method | Comonomer | Catalyst/Initiator | Polymer Structure |
| Suzuki Polycondensation | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Alternating 5,10-dihydrophenazine and phenylene units |
| Yamamoto Polycondensation | - | Ni(COD)₂ | Poly(5,10-dihydrophenazine) |
Advanced Spectroscopic Characterization and Electronic Structure Elucidation
High-Resolution Spectroscopic Techniques for Structural Analysis (Beyond Basic Identification)
High-resolution spectroscopy is crucial for a definitive structural and electronic understanding of 2-Bromo-5,10-dihydrophenazine. Methods such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR, Raman), and mass spectrometry (HRMS) offer complementary information to build a comprehensive molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and electronic environment of molecules like this compound. While specific spectral data for this compound is not extensively detailed in the available literature, the analysis of related dihydrophenazine compounds provides a strong framework for interpretation. nih.govrsc.org
¹³C NMR: The ¹³C NMR spectrum would show 12 distinct signals for the carbon atoms due to the lack of symmetry. The carbon atom directly bonded to the bromine (C-2) would have its chemical shift significantly influenced by the halogen. Data for related substituted dihydrophenazines have been used to confirm their structures, with specific shifts assigned to each carbon atom in the phenazine (B1670421) core and any aryl substituents. nih.gov
Conformational and Electronic Insights: The 5,10-dihydrophenazine (B1199026) core is not planar but adopts a folded or "butterfly" conformation. Variable temperature (VT) NMR studies on related dihydrophenazine derivatives have been used to investigate the dynamics of this conformation and to determine energy barriers for conformational interchange, such as atropisomerism. acs.org For this compound, VT-NMR could reveal insights into how the bromo-substituent affects the flexibility and conformational preferences of the heterocyclic ring system.
Table 1: Expected ¹H and ¹³C NMR Spectroscopic Features for this compound This table is illustrative and based on general principles and data from related compounds.
| Nucleus | Signal Type | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Aromatic Protons | ~6.0 - 8.0 | Electronic environment of the benzene (B151609) rings, substitution pattern. |
| Amine Protons (N-H) | Variable, often broad | Presence of N-H groups, potential hydrogen bonding. | |
| ¹³C | Aromatic Carbons | ~110 - 150 | Carbon skeleton, electronic effects of the bromine substituent. |
| C-Br Carbon | Downfield shifted | Direct evidence of the carbon-bromine bond. |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying functional groups and probing the molecular structure of this compound.
FTIR Spectroscopy: The FTIR spectrum provides a characteristic "fingerprint" based on the vibrational modes of the molecule's bonds. For this compound, key expected absorption bands would include N-H stretching vibrations, aromatic C-H stretching, and C=C ring stretching modes. The presence of the bromine atom would give rise to a C-Br stretching vibration, typically found in the lower frequency (fingerprint) region of the spectrum. Analysis of FTIR spectra for related dihydrophenazine compounds has been used to confirm their structural features. rsc.org
Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. It is particularly sensitive to symmetric vibrations and can be useful for analyzing the carbocyclic and heterocyclic ring systems.
Hydrogen Bonding Analysis: The position and shape of the N-H stretching band in the FTIR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds can be observed. Studying these bands under different conditions (e.g., solvent polarity, concentration) can provide valuable information about the intermolecular interactions involving the dihydrophenazine core.
Table 2: Principal Vibrational Modes for this compound This table is illustrative and based on characteristic group frequencies.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Significance |
|---|---|---|---|
| N-H Stretch | FTIR | 3300 - 3500 | Confirms the presence of the dihydro structure's amine groups. |
| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 | Indicates the aromatic rings. |
| Aromatic C=C Stretch | FTIR, Raman | 1400 - 1600 | Characteristic of the benzene rings within the phenazine core. |
| C-N Stretch | FTIR | 1250 - 1350 | Relates to the heterocyclic amine structure. |
| C-Br Stretch | FTIR, Raman | 500 - 650 | Confirms the presence of the bromo-substituent. |
Mass spectrometry (MS) is indispensable for determining the exact molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) HRMS provide a highly accurate mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental formula (C₁₂H₉BrN₂). A key feature in the mass spectrum of a bromo-containing compound is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), two peaks of almost identical intensity will be observed, separated by two mass units (M⁺ and M+2). This provides definitive evidence for the presence of a single bromine atom in the molecule.
MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for analyzing the integrity of compounds and identifying products from reactions or polymerizations where dihydrophenazines are used. nih.govrsc.org
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Significance |
|---|---|---|---|
| Molecular Formula | C₁₂H₉BrN₂ | - | Defines the elemental composition. |
| Calculated Monoisotopic Mass | 260.0003 Da | HRMS | Precise mass used for formula confirmation. |
| Characteristic Isotopic Pattern | M⁺ / (M+2)⁺ ≈ 1:1 | MS | Confirms the presence of one bromine atom. |
Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties
The electronic behavior of this compound is probed using UV-Vis absorption and fluorescence spectroscopy. These methods reveal information about the electronic transitions within the molecule, which are fundamental to its potential applications in areas like photoredox catalysis and organic electronics. rsc.orgsemanticscholar.org
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals. For N,N-diaryl dihydrophenazines, the absorption spectra are characterized by strong bands corresponding to π-π* electronic transitions within the conjugated system. rsc.orgnih.gov The introduction of a bromine substituent is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted 5,10-dihydrophenazine. The solvent environment can also influence the absorption spectrum, with polar solvents potentially stabilizing charge-transfer states and altering absorption characteristics. nih.gov
Many dihydrophenazine derivatives are known to be fluorescent, emitting light after being electronically excited. rsc.orgnih.gov
Fluorescence Spectroscopy: This technique measures the emission spectrum of a compound, which is typically Stokes-shifted (appears at a lower energy/longer wavelength) relative to the absorption spectrum. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the emission process. rsc.org
Photoluminescence: The photoluminescence properties of this compound would be influenced by the bromine atom. Halogens can induce a "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to a triplet state. This process can decrease the fluorescence quantum yield while potentially enabling phosphorescence. The study of these properties is crucial for applications in fields such as organic light-emitting diodes (OLEDs) and photocatalysis, where the nature and lifetime of the excited state are critical. nih.govlookchem.com
Table 4: Summary of Optoelectronic Characterization This table outlines the techniques and the type of information they provide for understanding the electronic properties of this compound.
| Technique | Property Measured | Inferred Information |
|---|---|---|
| UV-Vis Absorption | Absorption Maxima (λmax), Molar Absorptivity (ε) | Energy of electronic transitions (e.g., π-π*), extent of conjugation. |
| Fluorescence Spectroscopy | Emission Maxima (λem), Quantum Yield (ΦF), Stokes Shift | Energy of the lowest excited singlet state, emission efficiency, excited-state relaxation. |
Solvatochromism and Environmental Sensitivity of Emission
The emission properties of dihydrophenazine derivatives are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity primarily arises from the intramolecular charge-transfer (CT) nature of their excited states. nih.govrsc.org In molecules with a donor-acceptor (D-A) architecture, photoexcitation promotes an electron from the donor moiety (the dihydrophenazine core) to an acceptor part of the molecule. The resulting excited state has a larger dipole moment than the ground state.
In solution, polar solvents will stabilize this polar excited state more effectively than non-polar solvents, leading to a lowering of its energy level. Consequently, the energy of the emitted photon decreases, causing a bathochromic (red) shift in the emission spectrum as solvent polarity increases. This is known as positive solvatochromism. nih.govresearchgate.net
Research on closely related phenazine derivatives illustrates this principle clearly. For instance, the emission maxima of 4,4′-(phenazine-5,10-diyl)dibenzonitrile (pBN) and 3,3′-(phenazine-5,10-diyl)dibenzonitrile (mBN) show significant red shifts when moving from the less polar solvent toluene (B28343) to the more polar solvents tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). rsc.org The broad, featureless, and strongly solvent-dependent emission bands are characteristic indicators of a CT-type excited state. rsc.orgrsc.org Conversely, some derivatives can exhibit negative solvatochromism (a hypsochromic or blue shift with increasing solvent polarity), depending on the specific electronic structure. nih.govrsc.org
Core substitution, such as the introduction of a bromo-group at the 2-position, can perturb the electronic structure and the nature of the excited state. nih.govnih.gov Such modifications generally lead to changes in the emission wavelength. nih.gov
| Compound | Toluene (nm) | THF (nm) | CH2Cl2 (nm) |
|---|---|---|---|
| pBN | 562 | 634 | ~660 |
| mBN | 572 | 634 | ~660 |
| BPN | 604 | 589 | 587 |
Investigation of Thermally Activated Delayed Fluorescence (TADF) Characteristics
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows fluorescent molecules to harvest triplet excitons, which are typically lost in conventional fluorescence, thereby significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). rsc.org The process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet excited state (T₁) to the lowest singlet excited state (S₁), from which light is emitted. rsc.org
For efficient RISC to occur, the energy gap between the S₁ and T₁ states (ΔEST) must be very small (typically < 0.2 eV). rsc.org Donor-acceptor molecules like dihydrophenazine derivatives are excellent candidates for TADF because their structure can promote a spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. rsc.org This separation minimizes the exchange energy, leading to a small ΔEST. rsc.org
The TADF properties of phenazine-based molecules are extremely sensitive to subtle changes in molecular structure. rsc.orgrsc.org For example, 4,4′-(phenazine-5,10-diyl)dibenzonitrile (pBN) is a well-established TADF emitter. rsc.orgresearchgate.net However, simply changing the substitution pattern from para (pBN) to meta (in mBN) or extending the acceptor unit (in BPN) is sufficient to weaken or completely eliminate the TADF behavior. rsc.orgrsc.org This demonstrates that the specific geometry and the resulting through-space orbital overlap between the donor and acceptor units are critical for achieving the small ΔEST required for TADF. rsc.org While dihydrophenazines are a promising class of compounds for TADF applications, not all derivatives will exhibit this property; it is highly dependent on the specific substitution pattern. lookchem.com
X-ray Diffraction Analysis for Solid-State Structures and Intermolecular Interactions
For dihydrophenazine derivatives, crystal structure analysis reveals key conformational features. The central dihydropyrazine (B8608421) ring typically adopts a folded or "boat" conformation along the N···N axis. rsc.org The degree of this folding and the planarity of the fused benzene rings can be quantified. rsc.org Furthermore, the analysis determines the dihedral angles between the various rings, such as the twist angle of the substituent groups relative to the central phenazine core. rsc.org These structural parameters are fixed in the solid state and can significantly influence the material's photophysical properties. rsc.org
Beyond the individual molecular structure, X-ray diffraction elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions. In crystals of 5,10-dihydrophenazine and its derivatives, weak C-H···N hydrogen bonds have been identified as important forces in directing the molecular self-assembly. researchgate.net Other interactions, such as π-π stacking between the aromatic units of adjacent molecules, also play a crucial role in the solid-state arrangement. researchgate.net The specific packing motif and the strength of these intermolecular interactions can affect properties like charge transport and emission efficiency in solid-state devices.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Dihedral Angle (benzonitrile/pyrazine) | 86.67(5)° / 85.80(3)° |
| Pyrazine (B50134) Ring Conformation | Planar (by symmetry) |
| Interplanar Angle (benzo/pyrazine) | 1.71(4)° |
Chemical Reactivity and Mechanistic Studies of 2 Bromo 5,10 Dihydrophenazine
Redox Chemistry and Electron Transfer Dynamics
The redox behavior of 2-Bromo-5,10-dihydrophenazine is central to its utility. Its ability to engage in electron transfer processes underpins its function in various chemical applications. The core dihydrophenazine structure, modified by the electron-withdrawing bromo substituent, allows for nuanced control over its electronic properties.
Generation and Characterization of Radical Cations and Anions
The one-electron oxidation of N,N'-diaryl dihydrophenazines leads to the formation of persistent radical cations. pku.edu.cn These species are crucial intermediates in photoredox catalytic cycles. The generation of the radical cation of a dihydrophenazine photocatalyst can be achieved through photoinduced electron transfer (PET) to a suitable electron acceptor. acs.orgnih.gov Ultrafast time-resolved spectroscopy techniques, such as transient electronic and vibrational absorption spectroscopy, have been instrumental in observing the formation of these radical cations in real-time, immediately following photoexcitation of the parent dihydrophenazine. acs.orgnih.govrsc.org
Table 1: Key Intermediates in the Redox Chemistry of Dihydrophenazines
| Intermediate | Method of Generation | Role in Mechanism | Spectroscopic Observation |
|---|---|---|---|
| Radical Cation (PC•+) | Photoinduced Electron Transfer (PET); Chemical Oxidation | Oxidizing agent; Deactivator in ATRP | Transient Absorption Spectroscopy acs.orgnih.gov |
| Excited Singlet State (S1) | Photoexcitation | Electron Donor in PET | Time-Resolved Fluorescence/Absorption rsc.orgacs.org |
Reversible Oxidation/Reduction Processes (Phenazine-Dihydrophenazine Interconversion)
The core chemical transformation for phenazine-based compounds is the reversible two-electron, two-proton redox process that interconverts the oxidized phenazine (B1670421) form and the reduced 5,10-dihydrophenazine (B1199026) form. rsc.org This dynamic equilibrium is fundamental to their role in biological redox cycling and has been leveraged in synthetic applications like photocatalysis. rsc.orgnih.govresearchgate.net
In a typical photocatalytic cycle, the reduced this compound can be oxidized to its corresponding phenazinium radical cation and subsequently to the phenazine. Conversely, the oxidized phenazine form can store photogenerated electrons to be reduced back to the dihydrophenazine state. researchgate.net This interconversion facilitates charge transfer and mitigates charge recombination. rsc.orgresearchgate.net For example, in the photocatalytic production of hydrogen peroxide, phenazine integrated into a polymer framework is reduced to dihydrophenazine by photogenerated electrons; the dihydrophenazine then reduces molecular oxygen to H₂O₂ and is oxidized back to phenazine, completing the cycle. nih.govresearchgate.netrsc.org This reversible transformation is crucial for regenerating the active state of the catalyst and enabling sustained catalytic activity. rsc.org
Multi-electron Redox Characteristics
Dihydrophenazine derivatives are known to exhibit multi-electron redox characteristics, a property that makes them attractive for applications such as organic batteries. bohrium.comrsc.orgresearchgate.net The dihydrophenazine core contains two redox-active tertiary amine nitrogen centers, which can undergo sequential one-electron oxidations. bohrium.comresearchgate.net This results in multi-step discharge platforms when these materials are used as cathodes. bohrium.comresearchgate.net
For instance, copolymers containing dihydrophenazine units display multiple pairs of redox peaks in cyclic voltammetry experiments. rsc.orgrsc.org A linear copolymer, poly(4,4′-dibromotriphenylamine-dihydrophenazine) (p-DTPAPZ), exhibited three distinct pairs of redox characteristics. rsc.orgrsc.org Two of these correspond to the sequential electron loss from the two nitrogen atoms in the dihydrophenazine unit, while the third is associated with the triphenylamine (B166846) unit. rsc.org This behavior highlights the capacity of the dihydrophenazine scaffold to facilitate multiple, reversible electron transfer events. The introduction of a bromo-substituent on the phenazine core, as in this compound, would modulate the potentials of these redox events.
Table 2: Redox Potentials of a Dihydrophenazine-based Copolymer (p-DTPAPZ) Data from cyclic voltammetry at a scanning rate of 1 mV s⁻¹. rsc.org
| Redox Pair | Oxidation Peak (V) | Reduction Peak (V) | Corresponding Active Center |
|---|---|---|---|
| 1 | 3.167 | 2.932 | Phenazine Nitrogen 1 |
| 2 | 3.885 | 3.695 | Phenazine Nitrogen 2 |
| 3 | 4.142 | 3.971 | Triphenylamine Nitrogen |
Reactivity in Photoredox Catalysis
This compound and its derivatives are potent organic photoredox catalysts. Their reactivity stems from the ability of their photoexcited states to engage in single-electron transfer (SET) with substrates, initiating radical chemical transformations.
Mechanisms of Electron Transfer in Photoexcited States
Mechanistic studies using ultrafast spectroscopy have provided profound insights into the electron transfer dynamics of dihydrophenazine photocatalysts. acs.orgrsc.org It has been demonstrated that upon photoexcitation, a dissociative bimolecular electron transfer occurs from the first excited singlet state (S1) of the dihydrophenazine catalyst to the substrate, such as an alkyl halide initiator in O-ATRP. acs.orgnih.gov This process is extremely rapid, with rate constants approaching the diffusion limit, on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. acs.orgaip.org
This finding challenged earlier hypotheses that often assumed the involvement of longer-lived triplet states. rsc.org The short lifetimes of the S1 state (sub-nanosecond to a few nanoseconds) necessitate that electron transfer must be highly efficient to compete with radiative and non-radiative decay pathways. rsc.org The photocatalyst's excited donor state, ground state, and the resulting radical cation, along with the substrate-derived radical fragment, have all been tracked in real-time. acs.orgnih.gov
Furthermore, the development of excited states with intramolecular charge transfer (CT) character is a key design strategy for enhancing catalytic performance. pku.edu.cnresearchgate.net These CT states, which can be populated through internal conversion from initially excited states, are reminiscent of the highly effective metal-to-ligand charge transfer (MLCT) states in traditional iridium and ruthenium photocatalysts. researchgate.netaip.org The presence of a bromo-substituent on the this compound core would influence the energies and character of these excited states, thereby tuning the catalytic activity.
Table 3: Electron Transfer Rate Constants for Dihydrophenazine Catalysts Data for electron transfer to methyl 2-bromopropionate (MBP). acs.org
| Photocatalyst Core | Excited State | Rate Constant, k_ET (M⁻¹ s⁻¹) |
|---|---|---|
| Dihydrophenazine | S1 | ~10¹⁰ |
| Phenoxazine | S1 | (2.6 ± 0.4) x 10⁹ |
| Phenoxazine | T1 | (2.7 ± 0.3) x 10⁷ |
Substrate Oxidation and Deactivation Pathways
In photoredox catalysis, particularly O-ATRP, catalyst deactivation and side reactions are critical factors that affect polymerization control. For dihydrophenazine catalysts, a primary deactivation pathway for the growing polymer chain involves the photocatalyst radical cation (PC•+). rsc.org The ion pair formed between the oxidized photocatalyst and a halide anion (PC•+X⁻) is proposed to deactivate the carbon-centered radical at the polymer chain end, reinstalling the halide cap and regenerating the ground-state photocatalyst. rsc.org The efficiency of this deactivation step is crucial for maintaining low polymer dispersity. nih.govacs.org
However, a competing and detrimental side reaction involves the radical generated from the initiator adding directly to the electron-rich dihydrophenazine core. nih.govnih.gov This alkyl core substitution (AkCS) consumes both the initiator and the catalyst, leading to a loss of initiator efficiency and the formation of a new catalyst with altered photophysical and redox properties. nih.govnih.govresearchgate.net This reactivity is a known issue for dihydrophenazine catalysts and can detract from polymerization control. nih.gov The positions on the phenazine core are susceptible to this radical addition, and the presence of a substituent at the 2-position, as in this compound, would influence the regioselectivity and rate of this deactivation pathway. nih.gov
Radical Intermediate Formation and Reactivity
The formation of radical intermediates is a key aspect of the reactivity of dihydrophenazine derivatives, particularly in photoredox catalysis. In a proposed mechanism, the photoexcited catalyst reduces an alkyl halide, generating an alkyl radical and a halide anion. nih.gov This alkyl radical can then add to the dihydrophenazine core. nih.gov Subsequent deprotonation leads to the formation of a monosubstituted dihydrophenazine. nih.gov
The nature of the N-aryl group and other core substituents can also influence the excited-state lifetimes, which are relevant to the reaction's driving force. nih.gov
Specific Reaction Pathways and Transformations
C-N Bond Forming Reactions
Derivatives of 5,10-dihydrophenazine are utilized in synthetic organic chemistry, including for the formation of carbon-nitrogen (C-N) bonds. While specific studies focusing solely on this compound in C-N bond formation are not extensively detailed in the provided results, the general reactivity of the dihydrophenazine scaffold is relevant. For example, the Buchwald-Hartwig amination has been successfully employed for the nonsymmetric substitution of phenazine cores, allowing for the direct incorporation of alkyl and aryl groups. This method involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling reaction.
The general class of phenazine compounds, from which dihydrophenazines are derived, is known to be susceptible to nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. thieme-connect.de This inherent reactivity is fundamental to their participation in reactions that form new bonds at the nitrogen positions.
Dechlorination of Aromatic Substrates
The strong electron-donating ability of the 5,10-dihydrophenazine core makes it a suitable candidate for reductive transformations, such as the dechlorination of aromatic substrates. Although direct evidence for this compound's role in this specific reaction is not available in the search results, the underlying principle relies on the transfer of electrons from the dihydrophenazine to the aromatic substrate. This process would generate a radical anion from the chlorinated aromatic compound, which could then lose a chloride ion. The resulting aryl radical can be further reduced to the dechlorinated product. The efficiency of such a reaction would be dependent on the redox potential of the specific dihydrophenazine derivative.
Oxygen Reduction Mechanisms
The interaction of 5,10-dihydrophenazine with oxygen is a critical aspect of its chemistry. The parent compound, 5,10-dihydrophenazine, can be formed by the microbial reduction of phenazine under low oxygen conditions. lookchem.com Conversely, the dihydrophenazine is not detected when the incubation occurs with sufficient aeration, indicating its reactivity towards oxygen. lookchem.com This suggests that this compound would also be susceptible to oxidation by molecular oxygen, regenerating the corresponding aromatic phenazine structure. This reactivity is central to its role in any catalytic cycle where it acts as a reductant and needs to be regenerated.
Electrocatalytic Reactivity
The electrochemical behavior of phenazine derivatives is well-documented. The reduction of phenazine at an electrode surface can lead to the formation of 5,10-dihydrophenazine. researchgate.net This process is reversible, and the dihydrophenazine can be electrochemically oxidized back to the phenazine. This redox couple is the basis for the electrocatalytic reactivity of this class of compounds. They can act as electron mediators in various electrochemical reactions. The specific redox potential of this compound will be influenced by the electronic properties of the bromine substituent, which in turn will determine its suitability for specific electrocatalytic applications.
Influence of Substituent Effects on Chemical Reactivity (e.g., Bromine's Role)
Substituents play a critical role in modulating the chemical reactivity of the 5,10-dihydrophenazine core. The effect of a substituent can be broadly categorized into inductive and resonance effects. libretexts.org
The bromine atom on the this compound molecule will primarily exert an electron-withdrawing inductive effect due to its high electronegativity relative to carbon. libretexts.org This effect would generally decrease the electron density of the aromatic system. However, as a halogen, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect. In the context of electrophilic aromatic substitution, halogens are typically deactivating yet ortho-, para-directing.
For dihydrophenazines, the electronic nature of substituents impacts their thermodynamic properties and stability. A computational study on polybrominated 5,10-dihydrophenazines found a high correlation between thermodynamic parameters (like the standard enthalpy of formation) and the number and position of bromine atom substitutions. researchgate.net The stability of different isomers is directly related to their thermodynamic properties, which influences their relative formation ratios. researchgate.net
In the broader context of phenazines, electron-withdrawing groups make the ring more susceptible to nucleophilic attack. thieme-connect.de Therefore, the bromine atom in this compound would be expected to influence its reactivity in nucleophilic substitution reactions on the aromatic core, in addition to modulating its redox properties as an electron donor.
Interactive Data Table of Research Findings
Below is a summary of key research findings related to the reactivity of dihydrophenazine derivatives.
| Area of Study | Key Finding | Implication for this compound | Reference |
| Radical Formation | Photoexcited dihydrophenazines can reduce alkyl halides to form alkyl radicals, which can then add to the phenazine core. | The bromine substituent may influence the rate and regioselectivity of radical addition to the core. | nih.gov |
| C-N Bond Formation | Buchwald-Hartwig amination can be used for nonsymmetric N-substitution of the phenazine core. | This synthetic method could potentially be applied to synthesize or further modify this compound. | |
| Oxygen Reactivity | 5,10-dihydrophenazine is readily oxidized by molecular oxygen. | This compound is expected to be air-sensitive, which is a key consideration for its handling and use in catalysis. | lookchem.com |
| Thermodynamics | The stability of polybrominated 5,10-dihydrophenazines is correlated with the number and position of bromine atoms. | The position of the bromine atom at the 2-position will confer a specific thermodynamic stability to the molecule. | researchgate.net |
| Substituent Effects | Electron-withdrawing groups on the phenazine ring facilitate nucleophilic attack. | The bromine atom likely increases the susceptibility of the aromatic rings of this compound to nucleophilic reactions. | thieme-connect.de |
Advanced Applications of Dihydrophenazine Derivatives in Materials Science and Catalysis Non Clinical
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Catalysis
O-ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersity. nih.gov The process relies on organic photoredox catalysts (PCs) to mediate the polymerization under mild, often visible-light-driven, conditions. nih.govwiley.com Dihydrophenazine derivatives have emerged as a superior class of PCs for O-ATRP, largely supplanting early catalysts like perylene. colostate.edu
Catalyst Design and Efficiency
The success of dihydrophenazine derivatives in O-ATRP is rooted in their specific molecular and electronic structure. nih.govnih.gov Guided by Density Functional Theory (DFT) predictions, researchers have focused on N,N'-diaryl dihydrophenazines due to their strong reducing power in the photoexcited state and absorption in the visible light spectrum. nih.govnih.gov
A critical design principle for these catalysts is the ability to access a photoexcited intramolecular charge transfer (CT) state. nih.govnih.gov This CT state, characterized by the transfer of an electron from the dihydrophenazine core to an N-aryl substituent, is crucial for efficient catalysis. nih.gov For instance, N,N'-diaryl dihydrophenazines with 1-naphthyl and 2-naphthyl substituents have demonstrated excellent polymerization control, supporting the importance of the CT state in catalyst design. acs.org
Furthermore, the efficiency of these catalysts is influenced by their structural conformation. Maintaining a planar conformation throughout the catalytic cycle is key to minimizing the reorganization energy required for electron transfer, leading to faster activation of the polymerization process. nih.gov This is a distinct advantage that dihydrophenazines share with N-aryl phenoxazines, another class of potent organocatalysts. nih.gov
Recent advancements have led to the development of core-extended diaryl dihydrophenazine PCs that are highly efficient, capable of operating at catalyst loadings as low as 5–50 ppm. nih.gov This significant reduction from the typical 1000 ppm loadings not only enhances the sustainability of the process but also minimizes catalyst contamination in the final polymer product. nih.govrsc.org For example, a core-extended catalyst demonstrated the ability to polymerize methyl methacrylate (B99206) at just 10 ppm loading, producing polymers with near-unity initiator efficiencies (I* = 102%) and low dispersity (Đ = 1.33). rsc.org
| Catalyst Type | Key Design Feature | Typical Loading | Performance Highlight |
| N,N'-Diaryl Dihydrophenazines | Intramolecular Charge Transfer (CT) State | ~1000 ppm | Strong excited-state reducing power. nih.govnih.gov |
| Core-Extended Diaryl Dihydrophenazines | Extended π-conjugation, Aryl Core Substituents | 5-50 ppm | Near-quantitative initiator efficiency at low loadings. nih.gov |
| N-Aryl Phenoxazine Analogs | Planar Conformation, Visible Light Absorption | ~0.1 mol% | Out-compete UV-absorbing catalysts. nih.gov |
Control over Polymerization and Molecular Weight Distribution
A hallmark of a controlled polymerization is the ability to produce polymers with predictable molecular weights and a narrow molecular weight distribution, indicated by a low dispersity (Đ) value, typically between 1.0 and 1.5. acs.org Dihydrophenazine-catalyzed O-ATRP has demonstrated excellent control in this regard.
Systems using N,N-diaryl dihydrophenazine catalysts consistently yield polymers with low dispersity (Đ < 1.3). researchgate.netnih.gov However, they can sometimes exhibit initiator efficiencies (I*) that are less than quantitative, typically in the range of 60-80%. researchgate.netnih.gov This suggests that while the rate of polymerization is well-controlled, not all initiator molecules are effectively utilized in starting polymer chains.
To address this, researchers have developed core-substituted N,N-diaryl dihydrophenazines. researchgate.net These modifications have been shown to improve initiator efficiency, bringing it closer to unity while maintaining low dispersity. researchgate.netnih.gov For example, the use of core-extended dihydrophenazine catalysts has enabled the synthesis of polymers with near-quantitative initiator efficiency and dispersities around 1.1. nih.gov This level of control allows for the creation of complex polymer architectures, such as triblock copolymers and star polymers, with high precision. nih.gov The ability to turn the polymerization "on" and "off" simply by manipulating the light source further underscores the high degree of temporal control afforded by these catalysts. nih.govnih.gov
| Catalyst System | Monomer | Dispersity (Đ) | Initiator Efficiency (I*) | Reference |
| N,N-Diaryl Dihydrophenazines | Methyl Methacrylate (MMA) | < 1.3 | ~60-80% | researchgate.netnih.gov |
| Core-Extended Dihydrophenazines | Methyl Methacrylate (MMA) | ~1.1 - 1.42 | ~100% | nih.gov |
| N-Aryl Phenoxazine (Visible Light) | Methyl Methacrylate (MMA) | 1.13 - 1.31 | Quantitative | nih.gov |
| Dihydrophenazine (Acrylate Polymerization) | Acrylates | 1.90 → 1.44 | 78% → 102% | acs.org |
Note: The improvement in acrylate (B77674) polymerization was achieved by adding catalyst radical cations as reagents. acs.org
Side Reactions and Deactivation Mechanisms
Understanding and mitigating side reactions is crucial for optimizing O-ATRP. In the O-ATRP mechanism, the catalyst in its excited state (PC*) activates a dormant polymer chain, generating a propagating radical and the catalyst's radical cation (PC•+). nih.gov For the polymerization to be controlled, this PC•+ must efficiently deactivate the propagating radical, regenerating the dormant species. nih.gov
Conversely, the stability and reactivity of the PC•+ are paramount for effective deactivation. nih.govacs.org The radical cations of phenazine (B1670421) derivatives are known to be exceptionally stable. nih.gov However, if they are too stable, the rate of deactivation can be too slow. nih.gov Studies have investigated the stability of these radical cations in different solvents to understand potential side reactions that could inhibit the deactivation process. acs.orgnih.govnih.gov Factors such as ion pairing with the radical cations and their oxidation potential play a significant role. acs.orgnih.gov By better understanding these deactivation pathways, researchers have been able to improve polymerization control. For instance, in the polymerization of acrylates, the deliberate addition of catalyst radical cations to the reaction mixture led to a decrease in polymer dispersity from 1.90 to 1.44 and an increase in initiator efficiency from 78% to 102%. acs.orgnih.gov
Energy Storage Applications
Beyond catalysis, the robust redox characteristics of dihydrophenazine derivatives make them promising candidates for next-generation energy storage systems, particularly as organic electrode materials (OEMs). rsc.org OEMs offer advantages over traditional inorganic materials, such as high theoretical capacity, structural flexibility, and greater sustainability. bohrium.comresearchgate.net
Cathode Materials for Aqueous Zinc-Ion Batteries (ZIBs)
Aqueous ZIBs are considered a safe and cost-effective alternative to lithium-ion batteries. bohrium.com Phenazine and its derivatives are being actively explored as high-performance cathode materials for these batteries. rsc.orgrsc.org
A polymer based on N-phenyl-5,10-dihydrophenazine, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ), has been synthesized and successfully used as a cathode material in ZIBs. bohrium.comresearchgate.net This material exhibits a high discharge specific capacity of 136 mAh g⁻¹ at a current density of 0.05 A g⁻¹. bohrium.comresearchgate.net The polymer's extended π-conjugated structure and stable nitrogen redox centers contribute to excellent rate performance and cycling stability. bohrium.comresearchgate.net It can deliver a specific capacity of 92 mAh g⁻¹ even at a high current rate of 1 A g⁻¹ and maintains 95.1% of its capacity after 5000 cycles at 5 A g⁻¹. bohrium.com Another study using dipyrido[3,2-a:2′,3′-c]phenazine (DPPZ) as a cathode reported a discharge capacity of 94 mA h g⁻¹ at 0.5 A g⁻¹ and 78% capacity retention after 8000 cycles at 5 A g⁻¹. rsc.org
| Cathode Material | Electrolyte | Specific Capacity | Cycling Stability | Key Feature | Reference |
| p-DPPZ | Aqueous ZnSO₄ | 136 mAh g⁻¹ at 0.05 A g⁻¹ | 95.1% retention after 5000 cycles | Two-step multi-electron redox | bohrium.comresearchgate.net |
| DPPZ | Saturated ZnSO₄ | 94 mAh g⁻¹ at 0.5 A g⁻¹ | 78% retention after 8000 cycles | Proton insertion mechanism | rsc.org |
Role of Multi-electron Redox Characteristics
A key advantage of dihydrophenazine-based materials in battery applications is their ability to undergo multi-electron redox reactions. bohrium.comrsc.org Most p-type organic cathode materials are limited by a one-electron redox process, which caps (B75204) their specific capacity. rsc.org Dihydrophenazine derivatives, however, can facilitate reversible multi-electron transfers, significantly boosting their charge storage capability. rsc.org
In the p-DPPZ polymer, the two tertiary amine active centers in each dihydrophenazine unit enable a two-step redox process. bohrium.comresearchgate.net This results in two distinct discharge platforms at operating voltages of 1.18 V and 0.65 V (vs. Zn²⁺/Zn). bohrium.comresearchgate.net Similarly, N,N'-substituted phenazine (NSPZ) derivatives have been shown to facilitate a reversible two-electron transfer at high potentials (3.7 V and 3.1 V), leading to a high specific energy of 622 Wh/kg in dual-ion batteries. researchgate.netibs.re.kr
This ability to regulate the multi-electron redox characteristics by modifying the molecular structure, for instance by incorporating other electroactive units like triphenylamine (B166846), opens a clear pathway for designing next-generation, high-capacity organic battery materials. rsc.org
Photocatalytic Hydrogen Peroxide Production
The generation of hydrogen peroxide (H₂O₂) from water and oxygen using solar energy represents a significant goal for sustainable fuel production. Dihydrophenazine derivatives have been integrated into photocatalytic systems, demonstrating remarkable efficiency in H₂O₂ synthesis. This process avoids the high energy consumption and hazardous waste associated with the conventional anthraquinone (B42736) process.
A key strategy for efficient photocatalysis involves integrating the redox-active phenazine/dihydrophenazine couple into the framework of Conjugated Microporous Polymers (CMPs). This concept is inspired by the role of phenazine derivatives in biological redox cycling and electron transfer processes. In these systems, the phenazine moiety can be photoreduced to its dihydrophenazine form, effectively storing photogenerated electrons.
This reversible interconversion between the oxidized (phenazine) and reduced (dihydrophenazine) states markedly facilitates charge transfer and mitigates charge recombination, which are common challenges in photocatalysis. A prime example is a CMP framework designated TPE-PNZ, where a phenazine unit is rationally integrated. By leveraging these redox dynamics, TPE-PNZ achieved a hydrogen peroxide production rate of 5142 μmol g⁻¹ h⁻¹ and a solar-to-chemical conversion efficiency of 0.58% without any sacrificial agents. This performance set a new benchmark for CMP-based photocatalysts. The critical role of this redox couple was highlighted by comparing it to a similar CMP lacking the phenazine component (TPE-AC), which showed a significantly lower H₂O₂ production rate.
| Photocatalyst | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Solar-to-Chemical Conversion (SCC) Efficiency (%) | Key Feature |
| TPE-PNZ | 5142 | 0.58 | Contains Phenazine/Dihydrophenazine redox couple |
| TPE-AC | Reduced Rate | Not Specified | Lacks Phenazine moiety |
This table presents comparative data on the performance of a dihydrophenazine-based conjugated microporous polymer against a control polymer, as reported in studies.
The dynamic interconversion between phenazine and dihydrophenazine not only aids in charge management but also directly enhances the catalytic process at the active sites. The dihydrophenazine state, formed after electron capture, subsequently reduces molecular oxygen (O₂) to H₂O₂ while reverting to its oxidized phenazine form.
Experimental and computational studies have confirmed that this reversible process enhances the adsorption of O₂ onto the polymer framework. Furthermore, it significantly lowers the energetic barrier required for the reduction of O₂ to H₂O₂. The strategic incorporation of the phenazine moiety, therefore, serves a dual function: improving charge dynamics and optimizing the active sites for the specific task of oxygen reduction. In situ spectroscopic measurements have conclusively demonstrated this reversible interconversion during the photocatalytic generation of H₂O₂, confirming a dynamic equilibrium between phenazine and dihydrophenazine under photoirradiation in the presence of oxygen.
Optoelectronic and Smart Materials
The non-planar, butterfly-like conformation and rich redox chemistry of the dihydrophenazine scaffold make it an excellent candidate for the design of optoelectronic and environmentally responsive "smart" materials.
Derivatives of 5,10-dihydrophenazine (B1199026) serve as powerful electron-donating cores in donor-acceptor (D-A) type molecules that exhibit unique photophysical properties, including thermally activated delayed fluorescence (TADF). In these designs, electron-accepting units, such as benzonitrile, are attached to the nitrogen atoms of the dihydrophenazine donor.
Supramolecular Chemistry and Host-Guest Interactions
Dihydrophenazine derivatives, including 2-Bromo-5,10-dihydrophenazine, serve as versatile building blocks in the field of supramolecular chemistry. Their unique "V-shape" or butterfly conformation, coupled with their electron-rich nature, makes them ideal components for constructing complex host-guest systems and novel macrocyclic architectures. bohrium.comuj.edu.pl The non-covalent interactions, such as π-π stacking and hydrogen bonding, involving the dihydrophenazine unit are fundamental to the self-assembly of these supramolecular structures. purdue.edu
Conformational Evolution in Confined Spaces
A key aspect of the supramolecular behavior of dihydrophenazine derivatives is their ability to adapt their conformation within confined spaces. Studies have demonstrated the adaptive conformational evolution of these molecules when encapsulated within a semi-rigid macrocyclic host. This conformational flexibility is a significant attribute for the development of molecular switches and sensors. The interaction between the dihydrophenazine guest and the macrocyclic host can induce changes in the guest's geometry, which in turn can alter the photophysical properties of the system. This behavior highlights the potential for creating responsive materials where the conformation and, consequently, the function can be controlled by external stimuli. rsc.orgresearchgate.netacs.orgacs.orgnih.gov
Macrocyclic Structures (e.g., Prism[n]dihydrophenazines)
A notable advancement in the supramolecular chemistry of dihydrophenazines is the synthesis of novel macrocyclic arenes known as prism[n]dihydrophenazines. bohrium.comuj.edu.pl These structures are composed of dihydrophenazine units bridged by methylene (B1212753) groups. For example, prism rsc.orgdihydrophenazines have been synthesized through an AlCl₃-catalyzed one-pot condensation. bohrium.comuj.edu.pl
These macrocycles exhibit interesting structural and conformational properties. Depending on the substitution pattern and the length of the bridging units, they can possess either flexible and convertible conformations or more rigid, rhombic-like skeletons. bohrium.comuj.edu.pl For instance, anti-P2P20 and syn-P2P20 isomers are flexible, whereas P2P22 is more rigid due to increased steric hindrance. bohrium.com
The external surface (exo-wall) of these prism rsc.orgdihydrophenazines can engage in interactions with electron-deficient guest molecules. This has been demonstrated through the formation of regular supramolecular tessellations when co-crystallized with guests like tetrafluoro-1,4-benzoquinone (B1208127) (TFB). bohrium.comuj.edu.pl This work opens up new avenues for the design of two-dimensional (2D) supramolecular materials based on dihydrophenazine building blocks. bohrium.comuj.edu.pl
The table below summarizes the properties of some synthesized prism rsc.orgdihydrophenazines.
| Macrocycle | Conformation | Cavity | Supramolecular Behavior |
| anti-P2P20 | Flexible and convertible | Narrow | Forms supramolecular structures |
| syn-P2P20 | Flexible and convertible | Narrow | Forms regular supramolecular tessellation with TFB via exo-wall interactions. bohrium.comuj.edu.pl |
| P2P22 | Rigid, rhombic-like | - | - |
Data based on the synthesis and configurational analysis of prism rsc.orgdihydrophenazines. bohrium.comuj.edu.pl
Future Research Directions and Unexplored Avenues for 2 Bromo 5,10 Dihydrophenazine
Development of Novel and Efficient Synthetic Routes for Specific Bromination Patterns
While methods for the synthesis of 2-bromo-5,10-dihydrophenazine exist, future research should prioritize the development of more efficient, regioselective, and scalable synthetic protocols. chemicalbook.comlookchem.com Current routes can sometimes be hampered by challenges such as undesired side reactions, including debromination. kyoto-u.ac.jpsemanticscholar.org
Future synthetic strategies could focus on:
Iron-Catalyzed C-H Amination: Refining iron-catalyzed intramolecular ring-closing C-H amination reactions could provide a direct and atom-economical route to specifically substituted dihydrophenazines. kyoto-u.ac.jpsemanticscholar.org Overcoming issues like debromination, which was observed in the synthesis of related dibromo derivatives, is a critical challenge to be addressed for improving reaction efficiency. kyoto-u.ac.jpsemanticscholar.org
Palladium-Catalyzed Cross-Coupling: The advancement of palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offers a powerful tool for constructing unsymmetrically substituted dihydrophenazines. acs.org Future work could explore a sequential strategy where a brominated precursor is first synthesized and then further functionalized, allowing for precise control over the final substitution pattern.
Direct C-H Bromination: Investigating late-stage C-H activation and bromination of the parent 5,10-dihydrophenazine (B1199026) core could offer a more direct pathway. This would require the development of catalysts and reagents that can selectively target specific positions on the phenazine (B1670421) rings, bypassing the multi-step sequences often required today.
Flow Chemistry Protocols: The implementation of continuous flow chemistry could enhance reaction efficiency, improve safety, and facilitate the scaling-up of production for this compound and its derivatives, which are of interest for materials applications.
Fine-Tuning Electronic and Optical Properties through Strategic Structural Modifications
The bromine atom on the this compound backbone serves as an excellent starting point for systematically tuning the molecule's electronic and photophysical properties. The nature and position of functional groups can significantly impact redox potentials, stability, and polarity. nih.gov
Key avenues for exploration include:
Modulation of HOMO/LUMO Levels: Combining the electron-withdrawing nature of the bromine atom with other substituents (both electron-donating and electron-withdrawing) at different positions on the phenazine core can allow for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for applications in organic electronics. researchgate.net
Intramolecular Charge Transfer (ICT) State Engineering: The design of derivatives where photoexcitation leads to an intramolecular charge transfer state is a promising direction, particularly for developing advanced photoredox catalysts. nih.govacs.org By strategically placing donor and acceptor moieties on the this compound framework, it may be possible to enhance intersystem crossing and optimize the properties of the excited state. nih.gov
Structural Rigidification: Techniques such as B←N Lewis pair fusion have been shown to lock dihydrophenazine molecules in a bent conformation, which rigidifies the structure and engenders significant changes in electronic and emissive properties, including red-shifted emission. researchgate.netchemrxiv.org Applying such strategies to the this compound system could lead to novel materials with unique photophysical characteristics, such as aggregation-induced emission enhancement (AIEE). researchgate.net
Heavy-Atom Effect: The bromine atom can be exploited for its "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state. This is highly desirable for applications in photodynamic therapy and as triplet sensitizers in photocatalysis or triplet-triplet annihilation upconversion systems.
Expansion into Emerging Applications in Advanced Materials and Catalysis
The versatile properties of this compound make it a prime candidate for use in a variety of high-performance applications. While parent dihydrophenazines are already being explored, the bromo-derivative offers unique advantages.
Future applications to investigate include:
Organic Electronics: Dihydrophenazine derivatives are promising as hole-injection materials in Organic Electroluminescent (OEL) devices and as components in multiple-resonance emitters for high-efficiency Organic Light-Emitting Diodes (OLEDs). kyoto-u.ac.jprsc.org The 2-bromo derivative could be used as a building block for conjugated microporous polymers aimed at energy storage applications, such as dual-ion batteries. sci-hub.se The bromine atom can serve as a reactive site for polymerization or grafting onto other material scaffolds.
Chemosensors: The responsive electronic structure of the dihydrophenazine core could be harnessed to develop chemosensors. The bromine atom could be part of a specific binding site or could be used to tune the molecule's fluorescence or electrochemical response to the presence of specific analytes.
Integration of Multiscale Experimental and Computational Approaches for Deeper Understanding
A synergistic approach combining experimental synthesis and characterization with theoretical modeling is essential for accelerating the discovery and optimization of this compound-based systems.
Future research should emphasize:
Predictive Modeling with DFT: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the structural, electronic, and thermodynamic properties of these molecules. nih.govresearchgate.net Such computational studies can predict HOMO/LUMO energies, absorption/emission spectra, and the nature of excited states (e.g., local excitation vs. charge transfer), thereby guiding synthetic efforts toward molecules with desired properties. nih.govacs.org A comprehensive computational study on various polybrominated 5,10-dihydrophenazines has already laid the groundwork for understanding their thermodynamic stability. researchgate.net
Multiscale Simulations: To understand the performance of these molecules in complex environments, such as within a polymer matrix for an OLED or in solution for a catalytic reaction, multiscale modeling approaches are needed. uni-mainz.denih.gov These models can bridge the gap between the properties of a single molecule and the macroscopic behavior of a material or device, providing a more holistic understanding. acs.orgacs.org
Structure-Property-Function Relationships: By systematically synthesizing a library of this compound derivatives and correlating their measured properties (e.g., redox potentials, fluorescence quantum yields, catalytic activity) with computational data, robust structure-property-function relationships can be established. nih.govnsf.gov This knowledge base will enable the rational in silico design of new molecules for specific applications.
Exploration of Supramolecular Assemblies and Their Functional Properties
The self-assembly of molecular building blocks into well-defined, ordered structures is a powerful bottom-up approach to creating functional nanomaterials. This compound is an attractive component for such supramolecular systems.
Promising research directions are:
Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. This can be exploited to guide the self-assembly of this compound molecules into predictable one-, two-, or three-dimensional architectures, a level of control not available to the parent compound.
Coordination-Driven Self-Assembly: Incorporating this compound into coordination-driven self-assembly schemes, for example by attaching pyridyl or carboxylate groups, can lead to the formation of discrete metallacycles and cages. nih.govacs.org The properties of these assemblies, such as their fluorescence or catalytic activity, could be tuned by the geometry and composition of the final supramolecular structure. nih.govresearchgate.net
Functional Supramolecular Materials: The ordered arrangement of this compound units within a supramolecular assembly could give rise to emergent properties. These could include materials for selective sensing, catalysis in confined nano-reactors, or charge transport along ordered π-stacked columns. mdpi.comresearchgate.net The bromine atom could also serve as a reactive site for post-assembly modification, allowing for the covalent capture or further functionalization of the assembled structure.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-Bromo-5,10-dihydrophenazine, and how can purity be validated?
- Methodology :
- Synthesis : Start with phenazine derivatives and employ bromination strategies. For example, bromine can be introduced via electrophilic substitution using brominating agents (e.g., NBS in a suitable solvent) or via precursor modification. Reduction of brominated phenazine derivatives using sodium dithionite or Zn/acetic anhydride can yield the dihydro form .
- Characterization : Use / NMR to confirm substitution patterns, mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) to assess impurities. Thermal analysis (DSC/TGA) can evaluate stability .
Q. Which spectroscopic and computational methods are critical for analyzing this compound’s electronic structure?
- Methodology :
- Experimental : UV-Vis spectroscopy to study absorption bands (e.g., π-π* or charge-transfer transitions). Transient electronic absorption spectroscopy (TEAS) can track photoredox dynamics .
- Computational : Density functional theory (DFT) and time-dependent DFT (TD-DFT) to model electronic transitions. CASSCF/CASPT2 calculations are recommended for multi-configurational systems .
Q. What electrochemical techniques are suitable for evaluating its redox behavior in energy storage applications?
- Methodology :
- Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) to identify redox potentials. Galvanostatic charge-discharge (GCD) tests in Zn-ion batteries (ZIBs) can measure capacity (e.g., 136 mAh g at 0.05 A g) and voltage profiles (e.g., dual plateaus at 0.65 V and 1.18 V vs. Zn/Zn) .
Advanced Research Questions
Q. How does bromination influence the photoredox catalytic efficiency of this compound compared to non-halogenated analogs?
- Methodology :
- Compare excited-state lifetimes using ultrafast transient absorption spectroscopy. Bromine’s electron-withdrawing effect may lower the LUMO energy, enhancing electron-accepting capacity. Contrast with N,N’-diaryl-5,10-dihydrophenazines (e.g., PCH and PCF in ), where substituents alter charge-transfer character .
Q. What strategies mitigate aggregation-induced performance degradation in dihydrophenazine-based polymers for batteries?
- Methodology :
- Introduce bulky substituents (e.g., octyl groups) to reduce π-π stacking, as seen in 5,10-dioctyl derivatives. Characterize via XRD to confirm reduced crystallinity and monitor electrochemical stability over 500+ cycles .
Q. How can computational modeling resolve contradictions in spectroscopic data for reaction intermediates?
- Methodology :
- Use DFT to simulate intermediates in organocatalyzed atom-transfer radical polymerization (O-ATRP). Validate with SA-CASSCF/CASPT2 for multi-reference systems. For example, used this approach to distinguish local excitation (LE) vs. charge-transfer (CT) states .
Q. What design principles optimize this compound for high-voltage organic cathodes in potassium-ion batteries?
- Methodology :
- Polymerize via Buchwald-Hartwig C-N coupling to enhance conductivity. Test in full-cell configurations with potassium metal anodes, achieving >3.6 V average voltage. Monitor capacity retention at high current densities (e.g., 1 A g) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in redox potentials reported across studies?
- Methodology :
- Standardize electrolyte composition (e.g., 0.1 M TBAPF in DMF) and reference electrodes (e.g., Ag/AgCl). Replicate experiments under inert atmospheres to avoid oxidation artifacts. Cross-reference with computational redox potentials from DFT .
Q. What experimental controls are essential when studying brominated dihydrophenazines in photoelectrochemical cells?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
